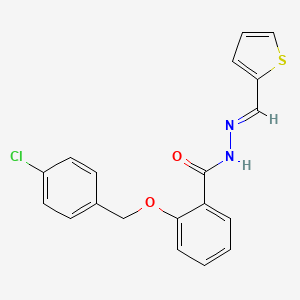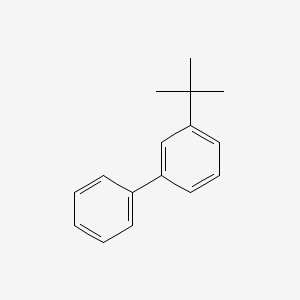
1-Phenyl-3-tert-butyl-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-tert-butyl-benzene is an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a phenyl group and a tert-butyl group. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-tert-butyl-benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride. The reaction typically occurs under reflux conditions, resulting in the formation of tert-butylbenzene, which can then be further functionalized to introduce the phenyl group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-3-tert-butyl-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylic alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Benzylic alcohols, carboxylic acids.
Reduction: Hydrocarbon derivatives.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Applications De Recherche Scientifique
1-Phenyl-3-tert-butyl-benzene finds applications in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals, polymers, and as an additive in lubricants and fuels.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-tert-butyl-benzene involves its interaction with molecular targets through various pathways. In electrophilic aromatic substitution reactions, the tert-butyl group acts as an electron-donating group, enhancing the reactivity of the benzene ring towards electrophiles. The phenyl group further stabilizes the intermediate cationic species formed during the reaction, facilitating the substitution process.
Comparaison Avec Des Composés Similaires
tert-Butylbenzene: Lacks the phenyl group, making it less reactive in electrophilic substitution reactions.
Phenyltrimethylmethane: Similar structure but with different substituents, leading to variations in chemical reactivity.
Dimethylethylbenzene: Another alkylbenzene with different alkyl group positioning, affecting its chemical properties.
Uniqueness: 1-Phenyl-3-tert-butyl-benzene is unique due to the combined presence of both phenyl and tert-butyl groups, which impart distinct electronic and steric effects. This combination enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
2113-60-2 |
|---|---|
Formule moléculaire |
C16H18 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
1-tert-butyl-3-phenylbenzene |
InChI |
InChI=1S/C16H18/c1-16(2,3)15-11-7-10-14(12-15)13-8-5-4-6-9-13/h4-12H,1-3H3 |
Clé InChI |
GBGBXUYACWXKPV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC(=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(2-Chloroprop-2-en-1-yl)[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15081556.png)
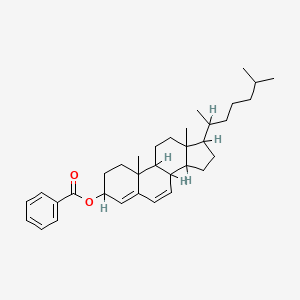
![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081571.png)
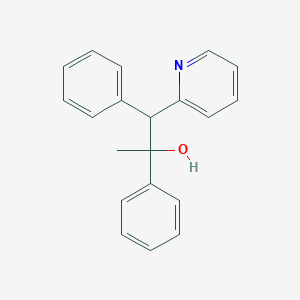
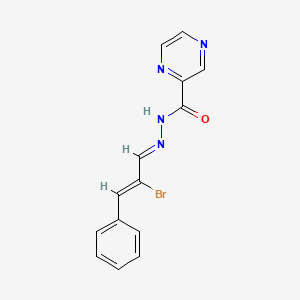
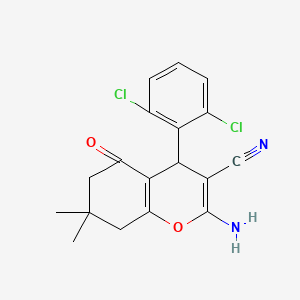
![5-(4-chlorophenyl)-4-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15081594.png)
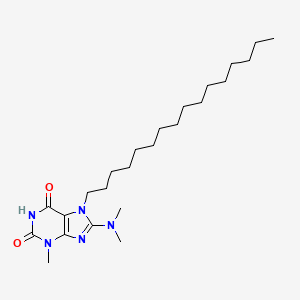
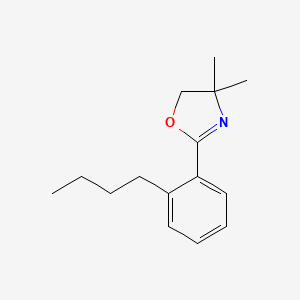
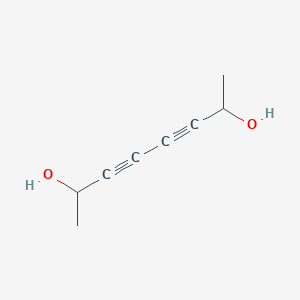
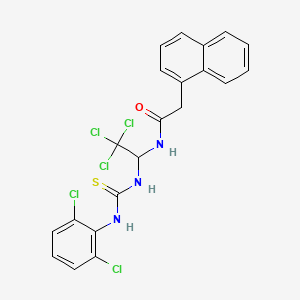
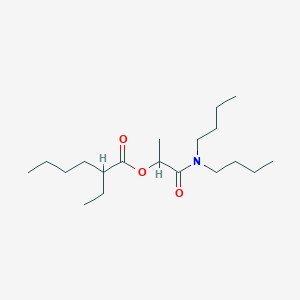
![5-(2,4-dichlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15081640.png)
